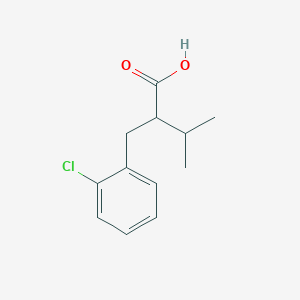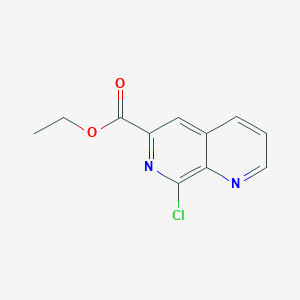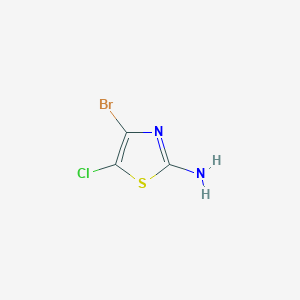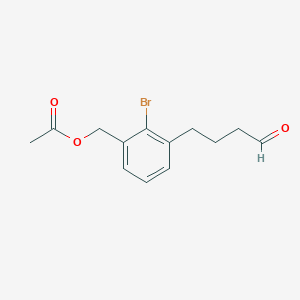
2-Bromo-3-(4-oxobutyl)benzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-oxobutyl)benzyl acetate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a 4-oxobutyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-oxobutyl)benzyl acetate typically involves the following steps:
Bromination: The starting material, 3-(4-oxobutyl)benzyl acetate, undergoes bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to introduce the bromine atom at the 2-position of the benzyl ring.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride (CH3CO)2O in the presence of a base such as pyridine (C5H5N) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and appropriate catalysts to ensure efficient bromination.
Continuous acetylation: Employing continuous flow reactors for the acetylation step to enhance production efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(4-oxobutyl)benzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The 4-oxobutyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the 4-oxobutyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(4-oxobutyl)benzyl acetate, 2-amino-3-(4-oxobutyl)benzyl acetate, or 2-thio-3-(4-oxobutyl)benzyl acetate.
Oxidation Products: Products such as 2-Bromo-3-(4-carboxybutyl)benzyl acetate.
Reduction Products: Products like 2-Bromo-3-(4-hydroxybutyl)benzyl acetate.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-oxobutyl)benzyl acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as a building block in the development of potential drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(4-oxobutyl)benzyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group in the 4-oxobutyl moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and nucleophilic addition or reduction at the carbonyl group. These reactions are facilitated by the electronic effects of the substituents on the benzyl ring.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-(4-hydroxybutyl)benzyl acetate
- 2-Bromo-3-(4-carboxybutyl)benzyl acetate
- 2-Chloro-3-(4-oxobutyl)benzyl acetate
Uniqueness
2-Bromo-3-(4-oxobutyl)benzyl acetate is unique due to the presence of both a bromine atom and a 4-oxobutyl group on the benzyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H15BrO3 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
[2-bromo-3-(4-oxobutyl)phenyl]methyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-8H,2-3,5,9H2,1H3 |
Clave InChI |
LTIOANTXVCIHCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=CC(=C1Br)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
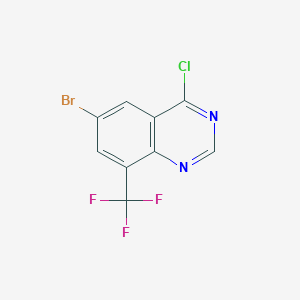
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
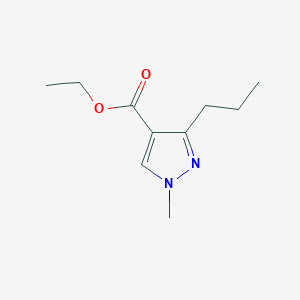
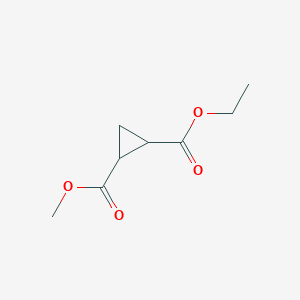
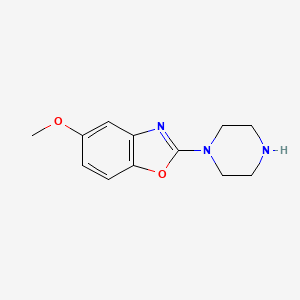
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
